molecular formula C22H17N3O2 B11457091 2,8-diphenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

2,8-diphenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B11457091
M. Wt: 355.4 g/mol
InChI Key: FBLFVABZKQPNEV-UHFFFAOYSA-N
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Description

2,8-diphenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound that belongs to the class of pyrazoloisoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 2,8-diphenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with azidomethyl intermediates followed by electrophilic cyclization can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2,8-diphenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,8-diphenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-diphenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with signaling pathways, modulating the expression of specific proteins and inducing cellular responses.

Comparison with Similar Compounds

2,8-diphenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can be compared with other pyrazoloisoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2,8-diphenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C22H17N3O2/c26-19-12-15(14-7-3-1-4-8-14)11-17-18(19)13-23-21-20(17)22(27)25(24-21)16-9-5-2-6-10-16/h1-10,13,15H,11-12H2,(H,23,24)

InChI Key

FBLFVABZKQPNEV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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